6-Bromo-1H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-indazole-4-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O. It is also known by other names such as 6-Bromo-4-formyl-1H-indazole and 6-Bromoindazole-4-carbaldehyde . This compound is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 4th position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-indazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 1H-indazole-4-carbaldehyde. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile .
Another approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . This method provides a straightforward and efficient route to synthesize indazole derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.
Major Products Formed
Oxidation: 6-Bromo-1H-indazole-4-carboxylic acid.
Reduction: 6-Bromo-1H-indazole-4-methanol.
Substitution: 6-Azido-1H-indazole-4-carbaldehyde or 6-Thiocyanato-1H-indazole-4-carbaldehyde.
Scientific Research Applications
6-Bromo-1H-indazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The bromine atom may also participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-3-carbaldehyde
- 6-Bromo-1H-indazole-5-carbaldehyde
- 6-Chloro-1H-indazole-4-carbaldehyde
- 6-Fluoro-1H-indazole-4-carbaldehyde
Uniqueness
6-Bromo-1H-indazole-4-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group on the indazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic transformations .
Properties
IUPAC Name |
6-bromo-1H-indazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKXMAOBDIDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)C=NN2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.